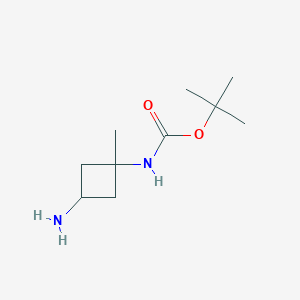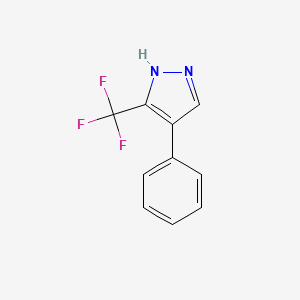
4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole” is a heterocyclic compound . The trifluoromethyl group is incorporated in several notable pharmaceutical compounds .
Synthesis Analysis
The synthesis of “4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole” involves complex organic reactions . It’s worth noting that the synthesis of CF3-containing heterocycles often involves the use of β-dicarbonyl compounds .
Molecular Structure Analysis
The molecular structure of “4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole” is complex, with the trifluoromethyl group playing a significant role . The trifluoromethyl group is a key component in many drug classes .
Chemical Reactions Analysis
The chemical reactions involving “4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole” are diverse and complex . For instance, it’s involved in the synthesis of biologically active molecules .
Scientific Research Applications
Organic Synthesis of Heterocycles
4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole: is utilized in the synthesis of various heterocyclic compounds. The trifluoromethyl group in this compound can significantly alter the electronic properties of heterocycles, making them useful in a range of chemical reactions. For instance, the introduction of a trifluoromethyl group into heterocycles can increase their stability and potential for further functionalization .
Medicinal Chemistry
In medicinal chemistry, the incorporation of a trifluoromethyl group can enhance the biological activity of pharmaceutical compounds4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole derivatives are explored for their potential therapeutic applications, including their role as enzyme inhibitors or receptor agonists/antagonists .
Agrochemicals
The unique properties of the trifluoromethyl group make 4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole a candidate for developing novel agrochemicals. Its derivatives can be designed to interact with specific biological targets in pests, leading to more effective and selective pesticides .
Polymer Chemistry
In polymer chemistry, the introduction of fluorinated groups like trifluoromethyl can result in materials with enhanced chemical resistance and stability4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole can be a monomer or an intermediate in synthesizing fluorinated polymers with specific properties .
Advanced Material Science
The compound’s ability to impart unique electronic properties to materials makes it valuable in advanced material science. It can be used to create materials with specific conductivity, reactivity, or stability characteristics, which are essential in electronics and nanotechnology .
Development of Fluorination Methods
4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole: also plays a role in the development of new fluorination methods. Researchers use it to explore novel pathways for introducing fluorine atoms into organic molecules, which is a critical step in synthesizing many fluorinated organic compounds .
Future Directions
properties
IUPAC Name |
4-phenyl-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-8(6-14-15-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEWNBPXLKAGHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NN=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-3-(Trifluoromethyl)-1H-Pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2864927.png)
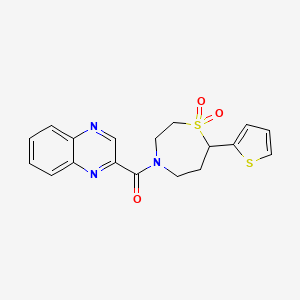
![1-[(2-fluorophenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2864930.png)



![6-Tert-butyl-2-[1-(2-cyclopentylacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2864936.png)
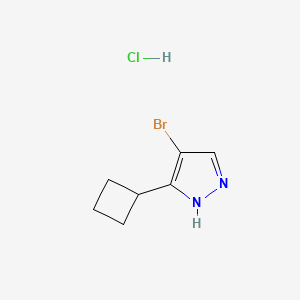
![3-[(3-chloro-4-fluorophenyl)sulfonyl]-8-ethoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2864939.png)
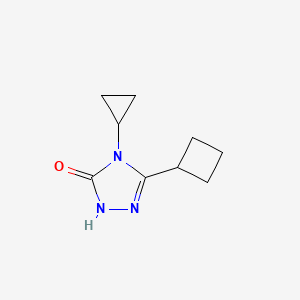
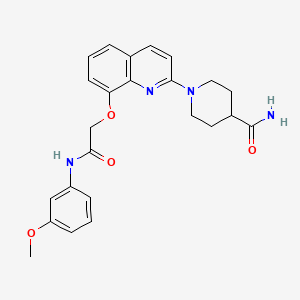
![7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-ol hydrochloride](/img/no-structure.png)
